

PND-1186 (VS-4718): A Technical Guide to its Effects on Signal Transduction

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Compound of Interest

Compound Name: PND-1186

Cat. No.: B1684527

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Abstract

PND-1186, also known as VS-4718, is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[4][5][6][7] Upregulation of FAK is observed in numerous cancer types and is often associated with tumor progression and metastasis.[6] This technical guide provides an in-depth overview of the mechanism of action of **PND-1186**, its effects on key signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action

PND-1186 is a reversible and highly specific inhibitor of FAK, targeting its kinase activity.[2][4] It functions by blocking the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[2][3][4][5] This autophosphorylation event is a critical initial step in FAK activation, creating a binding site for SH2 domain-containing proteins, most notably Src family kinases. By preventing this, **PND-1186** effectively abrogates the downstream signaling cascades initiated by FAK.

Quantitative Data on PND-1186 Activity

The inhibitory potency of **PND-1186** has been characterized in various assays, as summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of **PND-1186**

Target	Assay Type	IC50	Reference
Recombinant FAK	In vitro kinase assay	1.5 nM	[1] [2] [4] [8] [9]
FAK in breast carcinoma cells	Anti-phospho-specific immunoblotting (Tyr-397)	~100 nM	[2] [4] [8] [9]
PYK2	In vitro assay	85 nM	[10]
PYK2 in multiple myeloma cells	In vivo assay	20 nM	[10]
Pediatric tumor cell lines	In vitro cell line panel	Median relative IC50 of 1.22 μ M	[11] [12]
MV-4-11 AML cells	Cell viability assay	200 nM	[13]

Table 2: In Vivo Efficacy of **PND-1186**

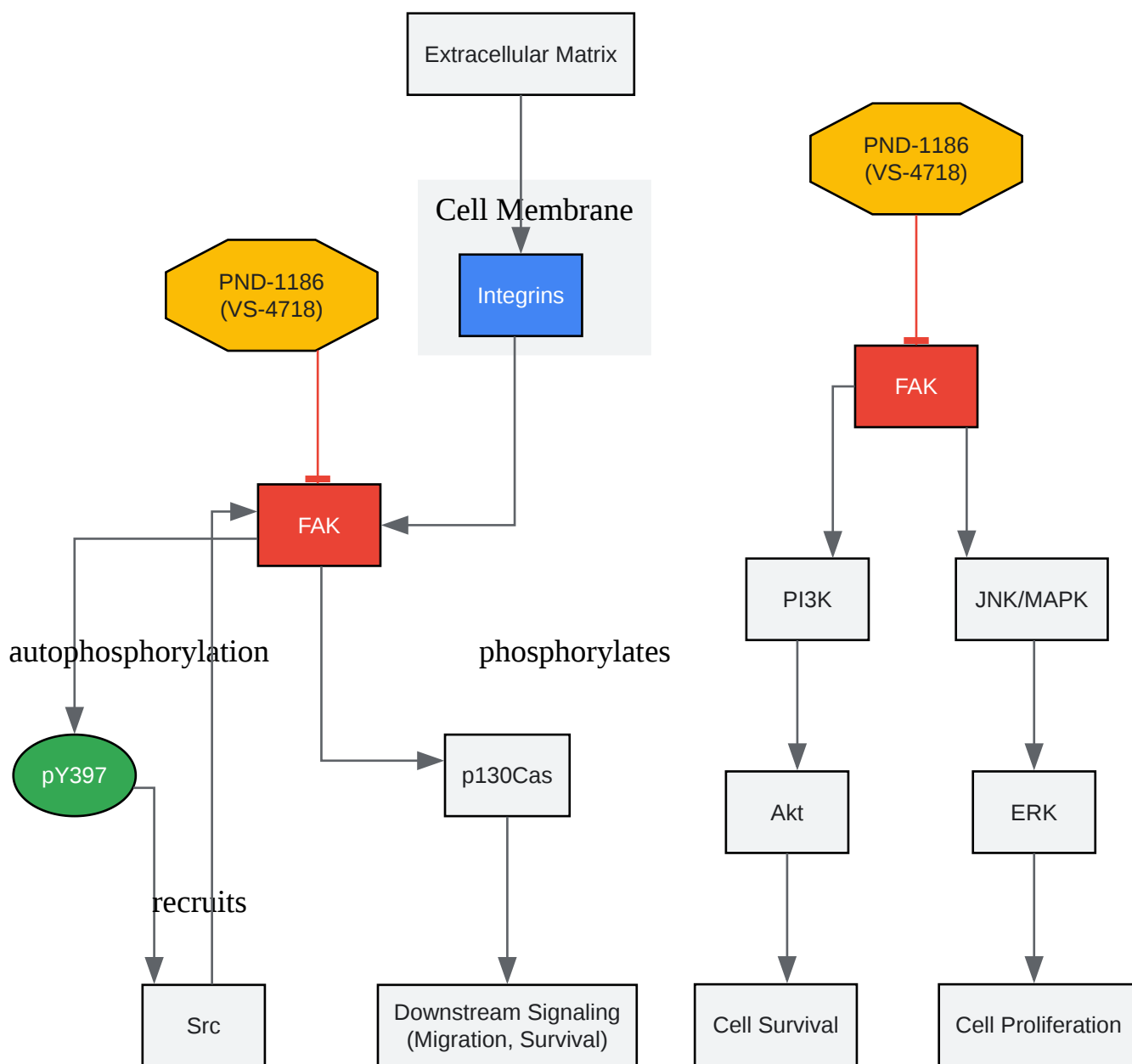
Cancer Model	Dosing Regimen	Effect	Reference
4T1 breast carcinoma subcutaneous tumors	30 mg/kg or 100 mg/kg s.c. (twice daily for 5 days)	100 mg/kg significantly reduced final tumor weight by 2-fold.	[2][8]
4T1 orthotopic breast carcinoma	150 mg/kg p.o. (twice daily)	Significantly inhibited tumor growth and spontaneous lung metastasis.	[5]
MDA-MB-231 breast carcinoma	0.5 mg/ml in drinking water	Prevented tumor growth and metastasis.	[5]
ID8 ovarian carcinoma ascites	0.5 mg/ml in drinking water	Inhibited tumor growth.	[4][14]
Pediatric solid tumor xenografts	50 mg/kg p.o. (twice daily for 21 days)	Induced significant differences in event-free survival distribution in 18 of 36 xenografts.	[11][12]
MV-4-11 AML subcutaneous xenografts	75 mg/kg p.o. (twice daily for 14 days)	Caused 50% tumor growth delay and extended median survival.	[13]
NUGC4 gastric cancer xenografts	50 mg/kg p.o. (twice daily)	Part of a combination therapy study.	[15]

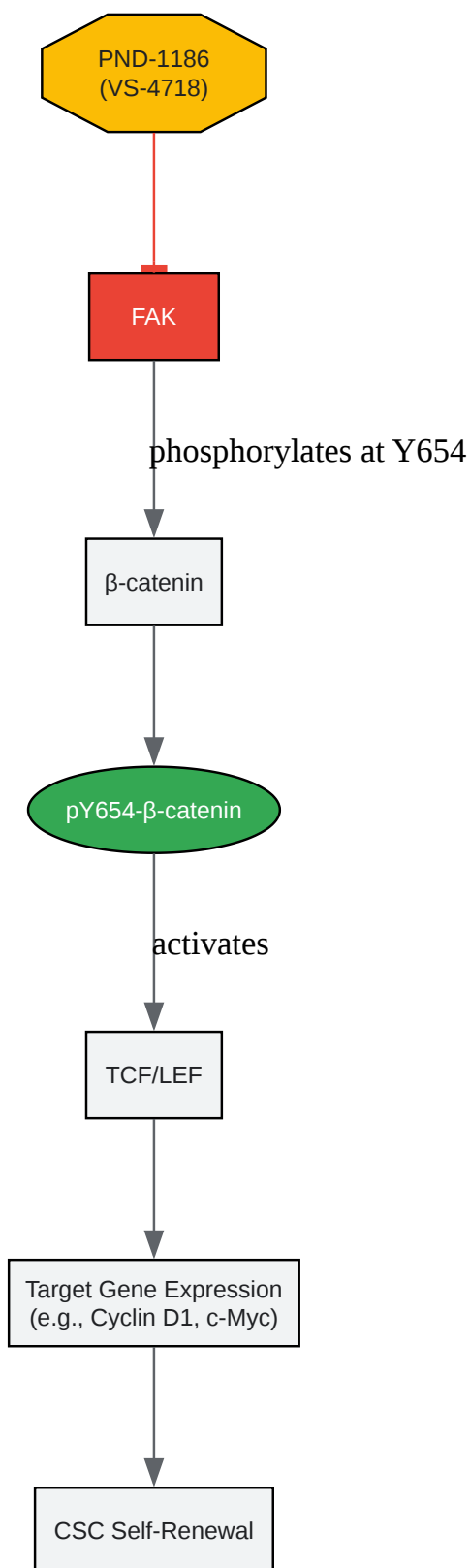
Effects on Signal Transduction

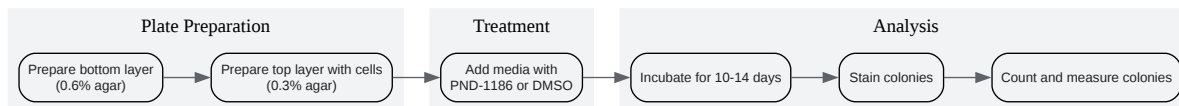
PND-1186 modulates several critical signaling pathways implicated in cancer progression.

FAK/p130Cas Signaling

Inhibition of FAK autophosphorylation by **PND-1186** prevents the recruitment and subsequent phosphorylation of downstream substrates, including p130Cas.[8][9] Under non-adherent conditions, **PND-1186** has been shown to block the tyrosine phosphorylation of both FAK and p130Cas.[4][8][9] This disruption is significant as the FAK/p130Cas complex is crucial for cell migration and survival.







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